

# Avacopan for C3 Glomerulopathy Research: A Technical Guide

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## Compound of Interest

Compound Name: Avacopan

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## Executive Summary

C3 Glomerulopathy (C3G) is a rare and progressive kidney disease characterized by the dysregulation of the alternative complement pathway, leading to the deposition of C3 complement fragments in the glomeruli. This guide provides an in-depth technical overview of the research surrounding **avacopan**, a first-in-class, orally administered selective inhibitor of the complement C5a receptor 1 (C5aR1), for the treatment of C3G. It consolidates key findings from clinical trials, details experimental methodologies, and visualizes the underlying biological pathways and study designs to serve as a comprehensive resource for the scientific community. While the pivotal Phase 2 ACCOLADE trial did not meet its primary endpoint, secondary analyses and subgroup data suggest a potential therapeutic role for **avacopan** in mitigating the chronic cellular damage associated with C3G, warranting further investigation.

## Pathophysiology of C3 Glomerulopathy and Therapeutic Rationale for Avacopan

C3G is driven by uncontrolled activation of the alternative complement pathway. This can be due to genetic mutations in complement regulatory proteins or the presence of autoantibodies, known as C3 nephritic factors, which stabilize the C3 convertase (C3bBb).[1] This sustained enzyme activity leads to excessive cleavage of C3 into C3a and C3b. The deposition of C3b

and its subsequent breakdown products in the glomeruli is the hallmark of the disease, causing inflammation and kidney damage.

The complement cascade proceeds to the cleavage of C5 into the potent anaphylatoxin C5a and C5b, which initiates the formation of the membrane attack complex (MAC), C5b-9. C5a is a powerful pro-inflammatory mediator that recruits and activates neutrophils and other immune cells by binding to its receptor, C5aR1. This inflammatory response is a key driver of glomerular injury in C3G.

**Avacopan** is a selective antagonist of the C5aR1. By blocking the interaction of C5a with its receptor, **avacopan** aims to inhibit the downstream inflammatory cascade, thereby reducing glomerular inflammation and subsequent kidney damage. This targeted approach is intended to preserve the upstream functions of the complement system, including its role in immune surveillance and clearance of pathogens.

## Clinical Development of Avacopan for C3G: The ACCOLADE Trial

The primary clinical investigation of **avacopan** in C3G is the ACCOLADE study, a Phase 2, randomized, double-blind, placebo-controlled trial.<sup>[1]</sup>

### Study Design and Patient Population

The ACCOLADE trial enrolled patients aged 12 years and older with biopsy-proven C3G (either Dense Deposit Disease [DDD] or C3 Glomerulonephritis [C3GN]).<sup>[2][3]</sup> Patients were randomized to receive either 30 mg of **avacopan** orally twice daily or a matching placebo for 26 weeks.<sup>[2][3]</sup> This was followed by a 26-week open-label period where all patients received **avacopan**.<sup>[2]</sup> The primary endpoint was the change from baseline in the C3G Histologic Index for disease activity at 26 weeks.<sup>[1][2]</sup> Secondary endpoints included changes in the C3G Histologic Index for disease chronicity, estimated Glomerular Filtration Rate (eGFR), and urinary protein to creatinine ratio (UPCR).<sup>[4]</sup>

### Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the ACCOLADE trial.

Table 1: Primary Efficacy Endpoint at Week 26<sup>[1][5]</sup>

Endpoint	Avacopan (n=28)	Placebo (n=29)	Treatment Difference (95% CI)	p-value
Percent Change from Baseline in C3G Histologic Index for Disease Activity	-0.0%	Not Reported	-0.0 (-1.9 to 1.8)	Not Significant

Table 2: Key Secondary Efficacy Endpoints at Week 26[4][6]

Endpoint	Avacopan	Placebo	p-value
Change in eGFR (%)	+4.8%	-5.9%	0.02
Change in eGFR in patients with baseline eGFR <60 mL/min/1.73 m <sup>2</sup> (%)	+13%	-6.1%	Not Reported
Change in C3G Histologic Index for Disease Chronicity (%)	+31.7%	+57.5%	Not Reported
Change in UPCR (%) at Week 16	-35%	-1%	<0.05
Change in UPCR (%) at Week 26	-26%	-14%	Not Significant

Table 3: Safety and Tolerability

Adverse Events	Avacopan	Placebo
Overall Incidence	Comparable to placebo	Comparable to avacopan
Serious Adverse Events	Not specified	Not specified

Note: Detailed data on specific adverse events were not available in the provided search results.

## Experimental Protocols

### ACCOLADE Trial Protocol

Study Title: A Randomized, Double-Blind, Placebo-Controlled Phase 2 Study to Evaluate the Safety and Efficacy of **Avacopan** (CCX168) in Patients with C3 Glomerulopathy (ACCOLADE) [2]

Inclusion Criteria:[2][3]

- Age  $\geq 12$  years.
- Biopsy-proven C3G (DDD or C3GN) within 12 weeks of screening or during screening.
- Kidney biopsy showing  $\geq 2$  levels of magnitude greater staining for C3 than for any combination of IgG, IgM, IgA, kappa and lambda light chains, and C1q by immunofluorescence.
- Evidence of proliferative glomerulonephritis on light microscopy.
- Presence of electron-dense deposits in the glomeruli on electron microscopy.

Exclusion Criteria:[3]

- Tubulointerstitial fibrosis  $>50\%$  on renal biopsy.
- Use of eculizumab or another anti-C5 antibody within 26 weeks prior to dosing.
- Secondary C3G (e.g., infection-associated).
- Presence of a monoclonal gammopathy.
- Currently on or likely to require dialysis within 7 days of screening.

Treatment Regimen:[2]

- Double-blind period (26 weeks): **Avacopan** 30 mg orally twice daily or matching placebo.
- Open-label period (26 weeks): All patients received **avacopan** 30 mg orally twice daily.
- Follow-up (8 weeks): Off-drug observation period.

Primary Efficacy Endpoint:[2]

- Percent change from baseline to Week 26 in the C3G Histologic Index for disease activity.

Secondary Efficacy Endpoints:[4]

- Change in C3G Histologic Index for disease chronicity.
- Change in eGFR.
- Change in UPCR.

## Kidney Biopsy and Histologic Analysis

Biopsy Schedule: Kidney biopsies were performed at baseline and at 26 weeks.[2]

Histologic Scoring: The C3G Histologic Index was used to assess disease activity and chronicity.[4] This index is a semi-quantitative scoring system that evaluates various features of glomerular inflammation and chronic damage.

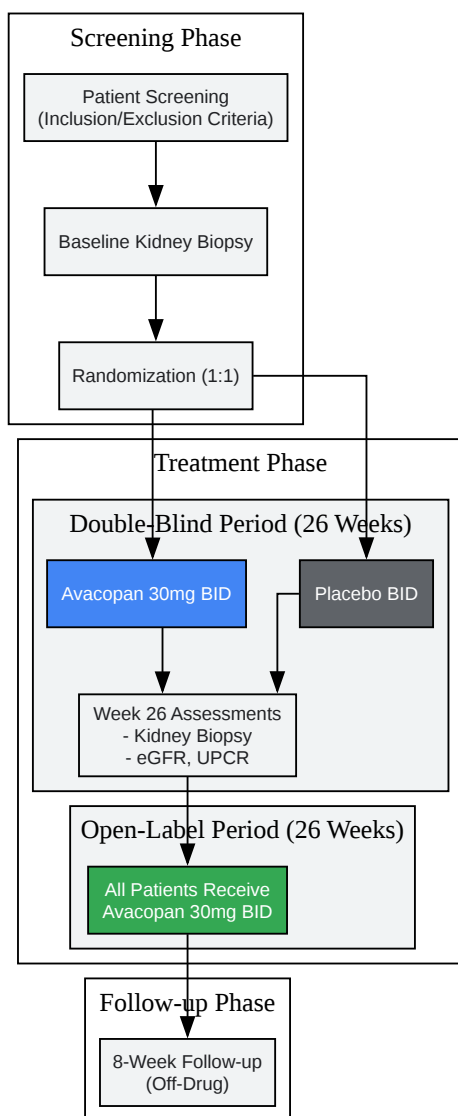
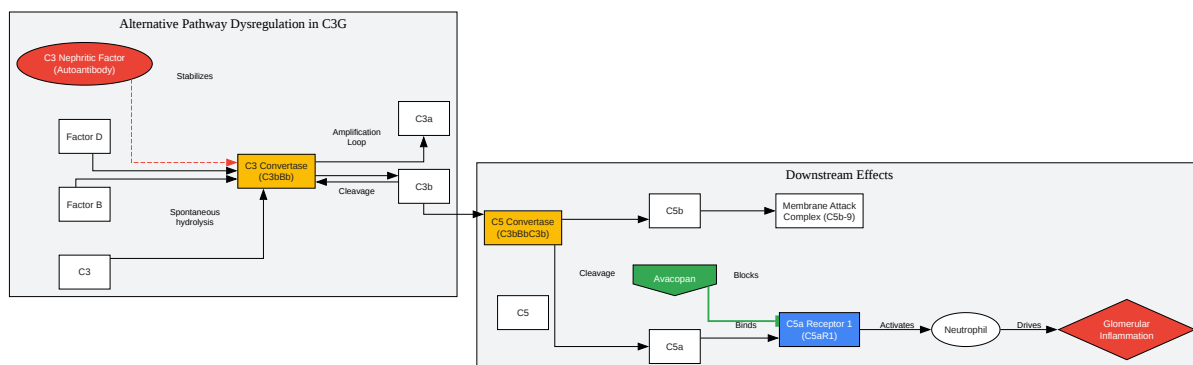
- Disease Activity Score: Assesses features such as endocapillary hypercellularity, neutrophil infiltration, and crescent formation.
- Disease Chronicity Score: Evaluates the degree of glomerulosclerosis, tubular atrophy, and interstitial fibrosis.

## Statistical Analysis

The primary efficacy analysis was based on the intent-to-treat population.[1] A mixed-effects model for repeated measures was used to analyze the primary and key secondary endpoints. Missing data were handled using multiple imputation.[2]

# Visualizations

## Signaling Pathways



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